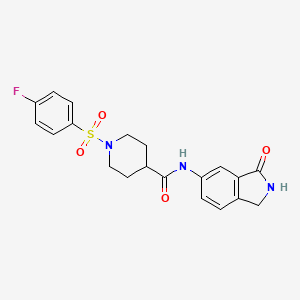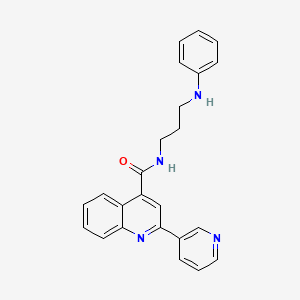
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide, also known as ML-18, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various scientific research applications. It has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal and antibacterial activity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide for lab experiments is its high purity and stability. It has been shown to have low toxicity and is easily synthesized in large quantities. However, one of the limitations of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the scientific research of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide. One potential application is in the development of novel anticancer drugs. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Finally, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide could be used as a tool compound to further understand the mechanisms of HDAC and PKC inhibition.
In conclusion, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a novel compound that has potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity, and it has been found to exhibit various biochemical and physiological effects. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the reaction of 2-chloro-3-formylquinoline with aniline and propylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with pyridine-4-carboxylic acid to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c29-24(27-14-6-13-26-19-7-2-1-3-8-19)21-17-23(18-11-15-25-16-12-18)28-22-10-5-4-9-20(21)22/h1-5,7-12,15-17,26H,6,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHEENIFLFSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)

![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)


![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)
![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)

![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)